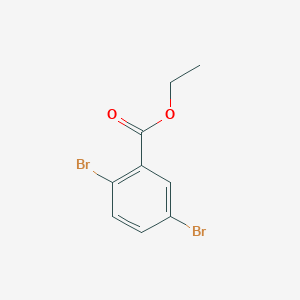

Ethyl 2,5-dibromobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2,5-dibromobenzoate is a chemical compound with the CAS Number: 76008-76-9 . It has a molecular weight of 307.97 . The IUPAC name for this compound is ethyl 2,5-dibromobenzoate .

Molecular Structure Analysis

The InChI code for Ethyl 2,5-dibromobenzoate is1S/C9H8Br2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

Ethyl 2,5-dibromobenzoate has a molecular weight of 307.97 . It is recommended to be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación

Synthesis in Polymer Chemistry

Ethyl 2,5-dibromobenzoate has been utilized as a raw material in the synthesis of dendritic polymers. This synthesis involves a process starting from ethyl 4-amino-3,5-dibromobenzoate through diazotization and reductive deamination, resulting in a high-yield product that can be easily purified (Bi Yun-mei, 2011).

Development of Novel Chemical Entities

The compound has also been part of the development of new chemical entities for various treatments. An example is the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for hyperproliferative and inflammatory disorders and cancer, which involved the use of compounds like 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid (A. Kucerovy et al., 1997).

Photolysis Studies

Ethyl 2,5-dibromobenzoate has been studied in photolysis research. The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols revealed two competing photolytic pathways, providing insights into ketene formation and loss of carbon dioxide (K. Ang & R. Prager, 1992).

Precursor in Synthesis of Anticancer Agents

It serves as a precursor in the synthesis of novel hydrazide-hydrazones derived from ethyl paraben, which have shown potential anticancer activity (M. Han et al., 2020).

Role in Fluorescent Probes

The compound's derivatives have been used in developing fluorescent probes for real-time monitoring of low carbon dioxide levels, demonstrating its utility in environmental monitoring (Huan Wang et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

Ethyl 2,5-dibromobenzoate is a chemical compound with the molecular formula C9H8Br2O2 The primary targets of this compound are currently not well documented in the literature

Mode of Action

This interaction can lead to changes in the target molecule’s structure or function .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 2,5-dibromobenzoate are currently unknown. Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity and ability to form halogen bonds with various biomolecules .

Propiedades

IUPAC Name |

ethyl 2,5-dibromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGDJZPDLGRXDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2940021.png)

![2-amino-N-(3-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2940022.png)

![2-(4-Isopropylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2940025.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940028.png)

![(E)-4-(Dimethylamino)-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2940029.png)

![1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide](/img/structure/B2940031.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2940033.png)

![3-(3-fluoro-4-methylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2940036.png)

![3,4-dimethoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2940037.png)